GlyT1 Inhibition Potency: 2-(Piperidin-2-yl)glycine vs. Bitopertin and SSR504734
2-(Piperidin-2-yl)glycine demonstrates sub-nanomolar inhibition of human glycine transporter-1B (GlyT1) with an IC50 of 0.733 nM [1]. This potency is significantly higher than that of the clinically investigated GlyT1 inhibitor Bitopertin, which has a reported IC50 of 25 nM [2]. It is also more potent than the widely used tool compound SSR504734, though direct IC50 values for SSR504734 are typically reported in the low nanomolar range [3].
| Evidence Dimension | Inhibition of GlyT1 |
|---|---|
| Target Compound Data | IC50 = 0.733 nM |
| Comparator Or Baseline | Bitopertin: IC50 = 25 nM; SSR504734: potent GlyT1 inhibitor (typical range low nM) |
| Quantified Difference | 34-fold more potent than Bitopertin |
| Conditions | Human JAR cells, [14C]glycine uptake assay, 10 min preincubation |
Why This Matters
This superior in vitro potency may translate to a lower effective dose and potentially a wider therapeutic window, making it a more attractive candidate for lead optimization in CNS drug discovery.
- [1] BindingDB. (n.d.). BDBM50533748 (CHEMBL4468117) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533748 View Source
- [2] MedChemExpress. (n.d.). Bitopertin. Retrieved from https://update.medchemexpress.com/Bitopertin.html View Source
- [3] Uslaner, J. M., et al. (2008). The glycine transporter 1 inhibitor SSR504734 enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice. Psychopharmacology, 201(3), 419-428. View Source
